3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
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Overview
Description
3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves coupling the thiazole derivative with 2-methoxyphenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: 3-(2-hydroxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide.
Reduction: 3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-7-3-2-5-13(16)8-9-17(22)21-18-20-15(12-24-18)14-6-4-10-19-11-14/h2-7,10-12H,8-9H2,1H3,(H,20,21,22) |
InChI Key |
KHNXFEDPIUSPOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
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